4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride
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Overview
Description
®-methyl 4-aminochroman-6-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chroman ring, an amino group, and a carboxylate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-aminochroman-6-carboxylate hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the chroman ring, followed by the introduction of the amino group and the carboxylate ester. The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-methyl 4-aminochroman-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylate ester can produce the corresponding alcohol.
Scientific Research Applications
®-methyl 4-aminochroman-6-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-methyl 4-aminochroman-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chroman ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-methyl 4-aminochroman-6-carboxylate
- 4-aminochroman-6-carboxylate hydrochloride
- methyl 4-aminochroman-6-carboxylate
Uniqueness
®-methyl 4-aminochroman-6-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride, a derivative of chroman, has been the subject of various studies due to its potential biological activities. This compound is notable for its structural features that lend it to various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C11H13ClN2O3 |
Molecular Weight | 248.69 g/mol |
IUPAC Name | 4-amino-2-(methoxycarbonyl)chroman-6-carboxylic acid hydrochloride |
Canonical SMILES | CC(=O)OC1=CC2=C(C=C1O)C(=N)C2=O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures have shown inhibition of enzymes involved in various metabolic pathways. For instance, derivatives of chroman have been identified as selective inhibitors of SIRT2, an enzyme linked to aging and neurodegenerative disorders .
Biological Activities
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Antioxidant Properties :
- Studies have demonstrated that chroman derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. This could be beneficial for conditions like arthritis and other inflammatory diseases.
-
Neuroprotective Effects :
- Research indicates that certain chroman derivatives may provide neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation, which is relevant for conditions such as Alzheimer's disease.
Study on SIRT2 Inhibition
A series of substituted chroman derivatives were synthesized and evaluated for their ability to inhibit SIRT2. The most potent compounds exhibited low micromolar IC50 values, indicating strong inhibitory activity against this target .
Neuroprotective Evaluation
In a study assessing the neuroprotective effects of chroman derivatives, it was found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and the activation of survival pathways .
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H |
InChI Key |
UCJZSDKGVDIOQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2N.Cl |
Origin of Product |
United States |
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